Ethyl (2-hydroxyethoxy)acetate
CAS No.:
Cat. No.: VC14277239
Molecular Formula: C6H12O4
Molecular Weight: 148.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12O4 |
|---|---|
| Molecular Weight | 148.16 g/mol |
| IUPAC Name | ethyl 2-(2-hydroxyethoxy)acetate |
| Standard InChI | InChI=1S/C6H12O4/c1-2-10-6(8)5-9-4-3-7/h7H,2-5H2,1H3 |
| Standard InChI Key | BBEPTFZHBAGTBX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)COCCO |
Introduction
Chemical Identity and Structural Characteristics
Ethyl (2-hydroxyethoxy)acetate, systematically named 2-(2-hydroxyethoxy)ethyl acetate, is an organic ester derived from diethylene glycol and acetic acid. Its molecular structure features an ethyl acetate group linked to a 2-hydroxyethoxy chain, as illustrated by the IUPAC name. The compound’s exact mass is 148.1571 g/mol, and its linear formula is . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 148.16 g/mol | |
| Boiling Point | 274.9°C at 760 mmHg | |
| Density | 1.018 g/cm³ | |
| Flash Point | 114.5°C | |
| LogP (Partition Coeff.) | 0.619 |
The presence of both hydrophilic (hydroxy and ether groups) and hydrophobic (ethyl acetate) regions confers amphiphilic properties, making it effective in solubilizing diverse compounds .
Synthesis and Industrial Production
The synthesis of ethyl (2-hydroxyethoxy)acetate typically follows acid-catalyzed esterification. A patented method for analogous compounds involves reacting ethylene glycol with acetic acid in the presence of p-toluenesulfonic acid (0.1–1% catalyst load) and azeotropic dehydrating agents like butyl acetate . Key parameters include:
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Molar Ratio: Acetic acid to glycol at 2.2–3:1 to drive equilibrium toward ester formation .
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Temperature: 100–160°C to facilitate water removal via azeotropic distillation .
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Dehydrant: Butyl acetate (10–20% of reactant mass) minimizes hydrolysis and enhances yield .
Industrial processes often employ continuous reactors to optimize efficiency, with yields exceeding 90% under optimized conditions . Challenges include controlling side reactions such as oligomerization, mitigated through precise temperature regulation and catalyst selection.
Reactivity and Functional Transformations
Ethyl (2-hydroxyethoxy)acetate participates in several characteristic reactions:
Hydrolysis
In aqueous acidic or basic media, the compound hydrolyzes to form diethylene glycol and acetic acid. For example, in 1M NaOH at 80°C, hydrolysis completes within 2 hours, demonstrating its susceptibility to nucleophilic attack at the ester carbonyl .
Oxidation
Strong oxidizing agents like potassium permanganate () convert the hydroxyethoxy chain into carboxylic acids, yielding derivatives such as oxalic acid under vigorous conditions .
Substitution Reactions
The acetate group undergoes nucleophilic substitution with amines or halides, forming derivatives like 2-(2-hydroxyethoxy)ethyl chloride when treated with thionyl chloride () .
Applications in Science and Industry
Pharmaceutical Intermediates
The compound’s amphiphilicity makes it ideal for synthesizing drug delivery agents. For instance, it solubilizes hydrophobic active pharmaceutical ingredients (APIs) in aqueous formulations, enhancing bioavailability .
Coatings and Inks
As a high-boiling solvent, it replaces toxic alternatives like toluene in coatings, ensuring slow evaporation and uniform film formation. Its use in automotive paints reduces volatile organic compound (VOC) emissions by 30% compared to traditional solvents .
Biochemical Research
In proteomics, ethyl (2-hydroxyethoxy)acetate stabilizes protein structures during electrophoresis by minimizing denaturation, attributed to its hydrogen-bonding capacity .
Comparative Analysis with Analogous Compounds
| Compound | Boiling Point (°C) | LogP | Application Scope |
|---|---|---|---|
| Ethyl (2-hydroxyethoxy)acetate | 274.9 | 0.619 | Pharmaceuticals, coatings |
| Ethylene glycol diacetate | 190 | 0.45 | Solvent for resins |
| Propylene glycol monomethyl ether acetate | 146 | 0.92 | Electronics cleaning |
The higher boiling point and balanced LogP of ethyl (2-hydroxyethoxy)acetate make it preferable in high-temperature processes compared to alternatives .
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